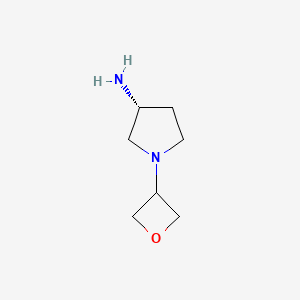

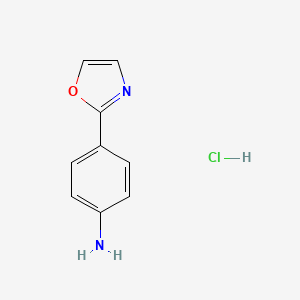

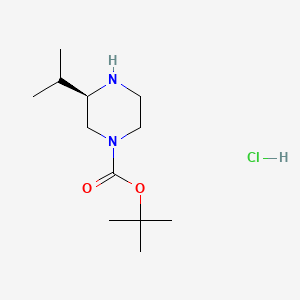

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The specific synthesis process for “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” is not detailed in the search results . Synthesis processes for chemical compounds are usually detailed in scientific literature or patents .Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule . Unfortunately, the specific molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis

Information regarding the chemical reactions involving “this compound” is not available in the search results . Chemical reactions can provide insights into how the compound interacts with other substances .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties of “this compound” are not detailed in the search results .科学的研究の応用

Pyrrolidine Derivatives in Synthesis

Pyrrolidine and its derivatives are fundamental in organic synthesis, offering a structural subunit for critical biological molecules like heme and chlorophyll. Their synthesis often involves condensation reactions, providing a pathway to create a wide array of functional derivatives. These compounds are utilized in creating hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms such as pyrrolines and pyrrolidines. Notably, polypyrroles, which form electrically conducting, highly stable, flexible films, highlight the material science applications of these derivatives (Anderson & Liu, 2000).

Catalytic Applications

Cyclic amines, including pyrrolidine derivatives, have been shown to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating their versatility in synthetic organic chemistry (Kang et al., 2015).

Stereoselective Synthesis

The stereoselective synthesis of complex molecules is another significant application area. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing certain antibiotics, showcases the importance of pyrrolidine derivatives in medicinal chemistry. The development of a practical, efficient, and stereoselective process for its preparation underscores the role of such compounds in the synthesis of bioactive molecules (Fleck et al., 2003).

Material Science and Nanotechnology

Pyrrolidine derivatives also find applications in material science and nanotechnology. For example, the aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold points to their utility in creating important chemical feedstocks. This process transforms pyrrolidine into 2-pyrrolidone, a key lactam, demonstrating the role of these derivatives in developing new materials and catalysts (Dairo et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

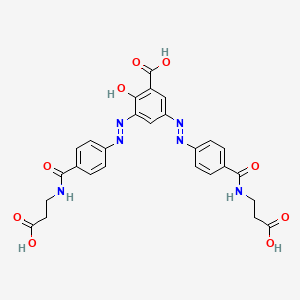

IUPAC Name |

(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)